Catenarin

Descripción

Propiedades

IUPAC Name |

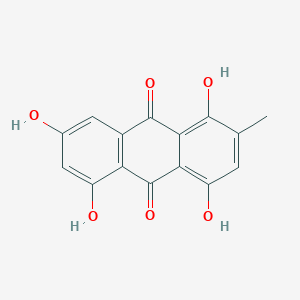

1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c1-5-2-8(17)11-12(13(5)19)14(20)7-3-6(16)4-9(18)10(7)15(11)21/h2-4,16-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDXGKUTGQJJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197212 | |

| Record name | 4-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-46-0 | |

| Record name | Catenarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyemodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CATENARIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KATENARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHN5P96V6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Provenance of Catenarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Catenarin (1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione), an anthraquinone compound with a range of biological activities. This document details its primary origins in the fungal kingdom, presents quantitative data on its production, outlines detailed experimental protocols for its isolation and purification, and illustrates its biosynthetic pathway.

Primary Natural Sources of this compound

This compound is a secondary metabolite predominantly produced by various species of filamentous fungi. While its presence has been suggested in some lichens and higher plants, the most extensively documented and characterized sources are fungal.

Fungal Sources

A diverse array of fungal genera are known to synthesize this compound. These fungi often produce a cocktail of related anthraquinone pigments, with this compound being one of the constituents. The primary fungal producers identified in the literature include:

-

Pyrenophora spp. : Notably, Pyrenophora tritici-repentis, the causative agent of tan spot disease in wheat, is a significant producer of this compound.[1] This fungus can lead to the accumulation of the compound in infected wheat kernels, causing a phenomenon known as "red smudge."[1]

-

Aspergillus spp. : Various species within this large genus, including Aspergillus glaucus, have been identified as sources of this compound.[2]

-

Talaromyces spp. : this compound has been reported in Talaromyces islandicus.[3]

-

Helminthosporium spp. : This genus is also recognized as a producer of this compound.

-

Bipolaris spp. : Species within this genus are known to synthesize this compound.

-

Catenarina spp. : As the name suggests, this genus is a source of the compound.

-

Ventilago spp. : This genus has also been identified as containing this compound.

Lichen and Plant Sources

The occurrence of this compound in lichens and higher plants is less definitively documented than in fungi. Anthraquinones as a class are known to be produced by various lichens and plant families such as Polygonaceae, Leguminosae, Rhamnaceae, Rubiaceae, Fabaceae, and Xanthorrhoeaceae.[4][5] However, specific and repeated isolation of this compound from these sources is not as well-established in the scientific literature as its fungal origins. Further research is required to confirm significant lichen and plant producers of this specific anthraquinone.

Data Presentation: Quantitative Yield of this compound

The production of this compound can vary significantly depending on the fungal strain and culture conditions. The following table summarizes the available quantitative data for this compound yield from its most studied fungal source, Pyrenophora tritici-repentis.

| Fungal Species | Isolate/Condition | Matrix | This compound Concentration | Reference |

| Pyrenophora tritici-repentis | 29% of 88 tested isolates | Fungal Culture | 2 to 400 ppm | [1] |

| Pyrenophora tritici-repentis | Infected susceptible wheat | Infected Leaves | ~0.4 µg/g of tissue | |

| Pyrenophora tritici-repentis | Infected susceptible wheat | Infected Kernels | ~0.05 µg/g of tissue |

Experimental Protocols

The following sections provide detailed methodologies for the isolation and purification of this compound from fungal sources, based on established techniques for secondary metabolite extraction.

Fungal Culture and Inoculation

-

Media Preparation : Prepare a suitable liquid culture medium such as Potato Dextrose Broth (PDB) or a modified Fries medium. Dispense into flasks and autoclave at 121°C for 15-20 minutes.

-

Inoculation : Aseptically inoculate the sterilized medium with a pure culture of a this compound-producing fungus (e.g., Pyrenophora tritici-repentis).

-

Incubation : Incubate the flasks on a rotary shaker at approximately 120-150 rpm at a controlled temperature (typically 25-28°C) for 14-21 days in the dark to promote secondary metabolite production.

Extraction of this compound

-

Harvesting : After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

-

Mycelial Extraction : Dry the mycelial mat and grind it into a fine powder. Extract the powdered mycelium with a suitable organic solvent such as methanol or ethyl acetate at room temperature with agitation for 24-48 hours. Repeat the extraction process 2-3 times.

-

Broth Extraction : Acidify the culture filtrate to approximately pH 3.0 with an acid (e.g., HCl). Perform a liquid-liquid extraction of the acidified filtrate with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

-

Concentration : Combine the organic extracts (from both mycelium and broth) and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

-

Thin-Layer Chromatography (TLC) :

-

Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol).

-

Spot the dissolved extract onto a silica gel TLC plate (e.g., Silica Gel 60 F254).

-

Develop the plate in a chromatography tank using a solvent system such as toluene-ethyl acetate-formic acid (e.g., in a 5:4:1 v/v/v ratio).

-

Visualize the separated compounds under UV light (254 nm and 366 nm) and by their native color (this compound appears as a red-orange spot). Calculate the Retention Factor (Rf) value for identification against a known standard if available.

-

-

Column Chromatography :

-

Prepare a slurry of silica gel (mesh size 70-230) in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

Mandatory Visualizations

Biosynthetic Pathway of this compound

This compound belongs to the polyketide family of natural products and its biosynthesis in fungi initiates from acetyl-CoA and malonyl-CoA. The core anthraquinone structure is assembled by a polyketide synthase (PKS). The immediate precursor to this compound is emodin. The final step in the biosynthesis is the hydroxylation of emodin at the C-4 position, a reaction likely catalyzed by a hydroxylase enzyme, such as a cytochrome P450 monooxygenase.[4][6]

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for this compound Isolation

The following diagram illustrates the logical steps involved in the isolation and purification of this compound from a fungal culture.

Caption: General workflow for the isolation and purification of this compound.

References

- 1. Two-dimensional TLC separation and mass spectrometric identification of anthraquinones isolated from the fungus Dermocybe sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. api.fspublishers.org [api.fspublishers.org]

- 3. This compound | C15H10O6 | CID 10150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Update of Anthraquinone Derivatives Emodin, Diacerein, and this compound in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Catenarin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Introduction

Catenarin is a naturally occurring anthraquinone, a class of aromatic organic compounds characterized by a 9,10-dioxoanthracene core.[1][2] It is primarily found as a secondary metabolite in various fungal species, including those from the genera Pyrenophora, Aspergillus, and Talaromyces.[3][4] As a vibrant red pigment, this compound contributes to phenomena like the red smudge disease in wheat kernels.[5] Its significance in scientific research extends beyond its color, stemming from a range of biological activities, including antimicrobial, anti-inflammatory, and potential antidiabetic properties.[1][6][7] This guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and mechanism of action for researchers and drug development professionals.

Chemical Identity and Structure

This compound is systematically named 1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione.[5][8] Its structure consists of a tricyclic anthraquinone scaffold with four hydroxyl (-OH) groups and one methyl (-CH₃) group.[5] This substitution pattern, particularly the position of the hydroxyl groups, distinguishes it from other similar anthraquinones like emodin and is critical to its biological activity.[5][7] The planar aromatic system allows for extensive electron conjugation, which is responsible for its characteristic red color.[5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione[8] |

| CAS Number | 476-46-0[8][9] |

| Molecular Formula | C₁₅H₁₀O₆[5][8][9] |

| Molecular Weight | 286.24 g/mol [5][8][9] |

| Canonical SMILES | CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O[5][8] |

| InChI Key | VWDXGKUTGQJJHJ-UHFFFAOYSA-N[5][8] |

| Synonyms | 4-Hydroxyemodin, Katenarin[3][8][] |

Physicochemical and Spectroscopic Properties

This compound presents as a vibrant red crystalline solid at room temperature.[5] Its stability is influenced by environmental factors; it is sensitive to strong alkaline conditions (pH > 10), high temperatures (>150°C), and UV light exposure, which can cause degradation.[5] Therefore, storage in dark conditions is recommended.[5]

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Vibrant red crystalline powder[5] |

| Melting Point | 246 - 249 °C[9][] |

| Solubility | Sparingly soluble in water (0.1 mg/mL)[5]. Soluble in polar organic solvents like methanol, ethanol, and DMSO.[5] |

Table 3: Spectroscopic Data for this compound

| Technique | Observed Features |

|---|---|

| ¹H-NMR | Characteristic methyl proton signals at δ 2.4 ppm.[5] |

| ¹³C-NMR | Carbonyl signals observed at δ 180-190 ppm.[5] |

| HPLC-MS | Detected in negative ionization mode with a quasi-molecular ion [M-H]⁻ at m/z 285.[4] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and immunomodulatory effects being the most extensively studied. It has shown significant potential in models of autoimmune diabetes (Type 1 Diabetes) by inhibiting the migration of leukocytes, a critical process in the autoimmune destruction of insulin-producing β-cells.[2][7][11] The compound also demonstrates notable antibacterial activity against various bacterial strains.[6]

The primary mechanism of action for this compound's immunomodulatory effects involves the inhibition of key signaling pathways mediated by chemokine receptors.[1][11] Specifically, this compound targets the CCR5 and CXCR4 receptors, which play a crucial role in directing leukocytes to sites of inflammation.[2][11] By blocking these pathways, this compound effectively suppresses the chemotaxis (directed migration) of immune cells.[11] This inhibition is achieved not by altering the expression of the receptors, but by interfering with their downstream signaling cascades.[11] this compound reduces the phosphorylation, and thus the activation, of mitogen-activated protein kinases (MAPKs) like p38 and JNK, as well as their upstream activators, MKK6 and MKK7.[1][11] Furthermore, it inhibits the mobilization of intracellular calcium, another critical step in the signaling cascade that leads to cell migration.[1][2][11]

Caption: this compound inhibits leukocyte migration by blocking the CCR5/CXCR4 signaling pathway.

Experimental Protocols

The analysis and synthesis of this compound involve standard laboratory techniques in natural product chemistry. Below are generalized methodologies derived from published research.

1. Extraction and Isolation from Fungal Cultures

-

Culture: Fungal species known to produce this compound (e.g., Pyrenophora tritici-repentis) are grown on a suitable solid or liquid medium.

-

Extraction: The fungal biomass and/or culture filtrate is extracted with a polar organic solvent such as methanol or ethanol.

-

Partitioning: The crude extract is then partitioned using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility. This compound typically partitions into the ethyl acetate fraction.

-

Chromatography: The this compound-rich fraction is subjected to column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

2. Synthesis Protocol: Para-Nuclear Oxidation Approach

A modern synthesis approach involves the following key steps:[12]

-

Condensation: 3,5-dimethoxyphthalic anhydride is condensed with m-cresol under acidic conditions to form a benzoyl benzoic acid intermediate.[12]

-

Oxidation: The intermediate is treated with alkaline potassium persulfate (K₂S₂O₈) to oxidize the para-methyl group.[12]

-

Cyclization: The product is treated with concentrated sulfuric acid to facilitate ring closure, yielding a quinizarin structure.[12]

-

Demethylation: Finally, hydroiodic acid is used to remove the methoxy groups, yielding this compound.[12]

3. Analytical Quantification: HPLC-Mass Spectrometry (HPLC-MS)

-

Instrumentation: A standard HPLC system coupled to a mass-selective detector (MSD).[4]

-

Column: A reverse-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient of water and acetonitrile (both often containing a small amount of formic acid) is commonly employed.

-

MSD Conditions:

-

Quantification: A calibration curve is generated using a commercially available this compound standard to determine the concentration in unknown samples.[4]

Caption: General experimental workflow for the extraction and analysis of this compound.

This compound is a well-characterized anthraquinone with significant potential for further investigation, particularly in the fields of immunology and drug development. Its ability to specifically inhibit the CCR5/CXCR4-mediated signaling cascade provides a clear mechanism of action that warrants exploration for therapeutic applications in autoimmune and inflammatory diseases. The availability of established analytical and synthetic protocols facilitates its continued study. This guide serves as a foundational resource, compiling the core chemical, physical, and biological data on this compound to support future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Naturally Occurring Anthraquinones: Chemistry and Therapeutic Potential in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound (EVT-1221432) | 476-46-0 [evitachem.com]

- 6. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]

- 7. An Update of Anthraquinone Derivatives Emodin, Diacerein, and this compound in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C15H10O6 | CID 10150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 476-46-0 | Benchchem [benchchem.com]

Unraveling the Assembly Line: A Technical Guide to Catenarin Biosynthesis in Fungi

For Immediate Release

[City, State] – November 29, 2023 – A comprehensive technical guide detailing the biosynthetic pathway of Catenarin, a polyketide-derived anthraquinone with notable antimicrobial and phytotoxic properties, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at the genetic and enzymatic machinery responsible for the production of this secondary metabolite in various fungal species, with a particular focus on the wheat pathogen Pyrenophora tritici-repentis.

This compound, a red-pigmented polyketide, belongs to the anthraquinone class of natural products. Its biosynthesis is orchestrated by a suite of enzymes encoded by a contiguous set of genes known as a Biosynthetic Gene Cluster (BGC). While the complete, experimentally validated BGC for this compound has yet to be fully elucidated in all producing organisms, comparative genomics and studies on related anthraquinones, such as emodin, provide a robust framework for understanding its formation.

The Core Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is initiated by a Type I iterative Polyketide Synthase (PKS). This multifunctional enzyme complex utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units to assemble a linear polyketide chain. The process involves a series of condensation, ketoreduction, and cyclization reactions, all catalyzed by specific domains within the PKS.

The proposed biosynthetic pathway for this compound can be outlined as follows:

-

Polyketide Chain Assembly: A non-reducing PKS catalyzes the iterative condensation of one acetyl-CoA and seven malonyl-CoA units to form a C16 octaketide intermediate.

-

Cyclization and Aromatization: The highly reactive polyketide chain undergoes a series of intramolecular aldol condensations to form a tetracyclic aromatic intermediate. This process is often guided by a product template (PT) domain within the PKS and may involve additional cyclase enzymes.

-

Key Intermediate Formation: A crucial intermediate in the pathway to many fungal anthraquinones is endocrocin, which is then converted to emodin.

-

Tailoring Reactions: A series of post-PKS modifications, known as tailoring reactions, are essential for the final structure of this compound. These reactions are catalyzed by enzymes encoded by genes within the same BGC. For this compound, these modifications are predicted to include specific hydroxylations. The conversion of emodin to this compound involves a critical hydroxylation step.

The logical flow of the proposed this compound biosynthetic pathway is visualized below:

Quantitative Data on this compound Production

Quantitative analysis of this compound production in fungal cultures is crucial for understanding the regulation of its biosynthesis and for potential biotechnological applications. Studies have shown that the yield of this compound can be significantly influenced by culture conditions.

| Fungus | Culture Condition | This compound Concentration | Reference |

| Pyrenophora tritici-repentis | Infected Wheat Kernels | ~0.05 µg/g | [1] |

| Pyrenophora tritici-repentis | Infected Wheat Leaves (7 days post-inoculation) | ~0.4 µg/g | [1] |

Experimental Protocols for Studying this compound Biosynthesis

Elucidating the this compound biosynthetic pathway requires a combination of genetic, molecular, and biochemical techniques. Below are detailed methodologies for key experiments.

Identification of the this compound Biosynthetic Gene Cluster

Experimental Workflow:

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of the this compound-producing fungus grown on a suitable medium (e.g., Potato Dextrose Agar).

-

Genome Sequencing and Assembly: The extracted DNA is subjected to whole-genome sequencing using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.

-

BGC Prediction: The assembled genome is analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs, particularly those containing a PKS gene.

-

Comparative Genomics: The predicted PKS-containing BGCs are compared to known and characterized anthraquinone BGCs from other fungi to identify a candidate cluster for this compound biosynthesis.

-

Gene Knockout: The core PKS gene within the candidate BGC is targeted for knockout using CRISPR/Cas9-mediated gene editing or traditional homologous recombination.

-

Metabolite Analysis: The wild-type and PKS knockout mutant strains are cultured under this compound-producing conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their metabolite profiles. The absence of the this compound peak in the knockout mutant confirms the role of the BGC in its biosynthesis.[2]

Heterologous Expression of the this compound Biosynthetic Pathway

Experimental Workflow:

Methodology:

-

Gene Amplification and Cloning: The genes of the identified this compound BGC are amplified from the genomic DNA of the producing fungus. These genes are then cloned into a suitable fungal expression vector, often under the control of an inducible promoter.[3]

-

Host Transformation: The expression construct is introduced into a well-characterized heterologous fungal host, such as Aspergillus nidulans or Aspergillus oryzae, which does not naturally produce this compound.[4][5]

-

Cultivation and Induction: The transformed fungal strains are grown in a suitable medium, and gene expression is induced.

-

Metabolite Analysis: The culture broth and mycelium are extracted, and the extracts are analyzed by HPLC and LC-MS to detect the production of this compound and any potential biosynthetic intermediates. This approach allows for the functional validation of the entire pathway and the characterization of individual enzyme functions through stepwise expression of the genes.[6]

Future Directions

While the general framework of this compound biosynthesis is understood, further research is required to fully elucidate the specific enzymatic steps and their regulation. The definitive identification and functional characterization of the this compound BGC in Pyrenophora tritici-repentis and other producing fungi will be a critical step forward. This will involve targeted gene knockouts of all genes within the cluster to determine their precise roles in the pathway. Furthermore, in vitro biochemical assays with purified enzymes will be necessary to determine their substrate specificity and kinetic parameters, providing a more complete picture of this fascinating biosynthetic assembly line. Such knowledge will not only advance our understanding of fungal secondary metabolism but also pave the way for the bioengineering of novel anthraquinone compounds with potential applications in medicine and agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. The identification and deletion of the polyketide synthase-nonribosomal peptide synthase gene responsible for the production of the phytotoxic triticone A/B in the wheat fungal pathogen Pyrenophora tritici-repentis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterologous Expression of Fungal Secondary Metabolite Pathways in the Aspergillus nidulans Host System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. escholarship.org [escholarship.org]

Catenarin: A Technical Guide to Potential Therapeutic Applications

Executive Summary

Catenarin (1,4,6,8-tetrahydroxy-3-methylanthraquinone) is a naturally occurring anthraquinone found in various fungi and plants. Belonging to a class of compounds known for a wide range of bioactivities, this compound is emerging as a molecule of significant interest for its therapeutic potential. This document provides a comprehensive technical overview of the current research on this compound, focusing on its application in autoimmune diseases, particularly Type 1 Diabetes (T1D), and its antimicrobial properties. It details the molecular mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical biological pathways and workflows to support further research and development.

Therapeutic Potential in Autoimmune Diabetes

The most well-documented therapeutic application of this compound is in the prevention of autoimmune diabetes. Research has demonstrated its ability to inhibit the infiltration of leukocytes into pancreatic islets (insulitis), a key event in the pathogenesis of T1D.[1]

Mechanism of Action: Inhibition of Leukocyte Chemotaxis

This compound exerts its protective effects by targeting chemokine-mediated leukocyte migration. It dose-dependently suppresses chemotaxis implicated by C-X-C chemokine receptor type 4 (CXCR4) and C-C chemokine receptor type 5 (CCR5), which are crucial for guiding immune cells to the pancreas.[2]

The underlying molecular mechanism involves the inhibition of critical downstream signaling pathways without altering the expression of the chemokine receptors themselves. Specifically, this compound prevents the phosphorylation, and thus activation, of mitogen-activated protein kinases (MAPKs), namely p38 and JNK.[2] It achieves this by inhibiting their upstream kinases, MKK6 and MKK7.[1][2][3] Furthermore, this compound blocks calcium mobilization, another essential step in the signaling cascade that leads to cell migration.[1][2][3] By disrupting this cascade, this compound effectively halts the migration of pathogenic leukocytes, preserving the insulin-producing β-cells and preventing the onset of T1D in preclinical models.[2][4]

Quantitative Data: In Vivo Efficacy

Studies using the non-obese diabetic (NOD) mouse model, a standard for T1D research, have demonstrated this compound's dose-dependent efficacy in preventing the disease.

| Compound | Dosage | Administration Route | Frequency | Treatment Duration | Outcome | Reference |

| This compound | 0.4, 4, and 20 mg/kg | Oral | 3 times per week | 4 to 30 weeks of age | Dose-dependent prevention of T1D onset | [5] |

| Acetylsalicylic Acid (ASA) | 40 mg/kg | Oral | 3 times per week | 4 to 30 weeks of age | Positive Control | [5] |

Experimental Protocols

This protocol outlines the methodology used to assess the efficacy of this compound in preventing T1D in a preclinical model.

-

Animal Model: Female Non-Obese Diabetic (NOD) mice are used as they spontaneously develop autoimmune diabetes.[5]

-

Grouping and Treatment:

-

Mice are divided into groups: vehicle control (e.g., 0.1% DMSO), this compound treatment groups (0.4, 4, and 20 mg/kg), and a positive control group (e.g., Acetylsalicylic Acid, 40 mg/kg).[5]

-

Treatment is administered orally, three times per week, starting from a pre-diabetic age (e.g., 4 weeks) and continuing for the duration of the study (e.g., up to 30 weeks).[5]

-

-

Monitoring Diabetes Onset:

-

Endpoint Analysis (at 30 weeks):

-

Histology: Pancreata are harvested, fixed, and stained with anti-insulin (to identify β-cells) and anti-CD45 (to identify infiltrating leukocytes) antibodies to visualize and quantify the degree of insulitis.[4][5]

-

Flow Cytometry: Pancreatic islets are isolated and dissociated. The resulting single-cell suspension is stained with fluorescently-labeled antibodies against various leukocyte markers (e.g., CD4, CD8, CD11c, B220) to quantify the specific immune cell populations that have infiltrated the islets.[5]

-

This assay quantifies the ability of this compound to inhibit chemokine-directed cell migration.

-

Cell Preparation:

-

Leukocyte cell lines (e.g., Jurkat T cells) or primary splenocytes are used.[4] If the cell line does not endogenously express the receptor of interest, it can be stably transduced (e.g., JK-EF1α-CCR5 cells).[4]

-

Cells are pre-treated for 1 hour with either vehicle (0.1% DMSO) or varying concentrations of this compound.[4]

-

-

Assay Setup:

-

A Boyden chamber or a similar transwell insert system with a porous membrane (pore size appropriate for the cell type, e.g., 5 µm) is used.[6]

-

The lower chamber is filled with media containing the specific chemokine (e.g., CXCL12 for CXCR4 or CCL5 for CCR5) to act as a chemoattractant.[4]

-

The pre-treated cells are placed in the upper chamber (the transwell insert).[4]

-

-

Incubation: The plate is incubated for a period sufficient to allow for migration (e.g., 4 hours) at 37°C.[4]

-

Quantification:

-

After incubation, the non-migrated cells are removed from the top surface of the membrane.

-

The cells that have migrated through the membrane to the lower chamber are collected.

-

The number of migrated cells is quantified using a hemocytometer or an automated cell counter.[4] The results are often expressed as a migration index (MI).[4]

-

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria and certain fungi. This suggests its potential use as a lead compound for developing new antimicrobial agents.

Spectrum of Activity

Published research indicates that this compound exhibits potent antibacterial activity against Brevibacillus brevis and other Gram-positive bacteria such as Bacillus subtilis.[6] It has also been shown to inhibit the growth of fungi that are often co-pathogenic with P. tritici-repentis, with high sensitivity observed in Epicoccum nigrum.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Type | MIC Value (µg/mL) | Reference |

| Brevibacillus brevis | Gram-positive Bacteria | 1.0 | [4] |

| Bacillus subtilis | Gram-positive Bacteria | <0.1 µM* | [6] |

| Staphylococcus aureus | Gram-positive Bacteria | Data not available | |

| Escherichia coli | Gram-negative Bacteria | Data not available | |

| Candida albicans | Fungus | Data not available |

Note: 0.1 µM is approximately 0.0286 µg/mL. Data for other common pathogens is limited in the reviewed literature and requires further investigation.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard laboratory method for determining the MIC of a compound.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then made in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

-

Inoculum Preparation: A standardized inoculum of the target microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Controls:

-

Growth Control: Wells containing only the growth medium and the microbial inoculum (no this compound).

-

Sterility Control: Wells containing only the growth medium to check for contamination.

-

-

Incubation: The microtiter plate is inoculated with the microbial suspension and incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Reading the MIC: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism. The results can be confirmed by measuring absorbance with a microplate reader.

Other Potential Therapeutic Uses

While less explored, the chemical structure of this compound as an anthraquinone suggests potential in other therapeutic areas, such as oncology. Anthraquinones as a class are known to possess anticancer activities. However, specific studies focusing on the cytotoxic or anticancer effects of this compound are limited, and this remains a promising area for future investigation.

Conclusion and Future Directions

This compound is a promising natural compound with well-defined therapeutic potential in the context of autoimmune diabetes, supported by a clear mechanism of action and preclinical in vivo data. Its ability to modulate immune responses by inhibiting leukocyte chemotaxis via the MAPK signaling pathway presents a compelling case for further development. Additionally, its demonstrated antimicrobial activity warrants further exploration, including broader spectrum screening and mechanism of action studies. Future research should focus on obtaining comprehensive quantitative data (MICs and IC50s) across a wider range of pathogens and cancer cell lines, elucidating further molecular mechanisms, and assessing the compound's pharmacokinetic and toxicological profile to pave the way for potential clinical applications.

References

- 1. Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial and antibiofilm activity of specialized metabolites isolated from Centaurea hyalolepis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Catenarin: A Mycological Anthraquinone from Discovery to Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Catenarin, a naturally occurring anthraquinone, has been a subject of mycological research for over eight decades. First identified as a fungal secondary metabolite, this polyketide pigment has since been characterized by its distinctive chemical structure and a range of biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound in mycology, detailing its biosynthetic pathway, methods for its isolation and characterization, and its known biological functions. Quantitative data are summarized in structured tables, and key experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of this multifaceted fungal product.

Discovery and History

The history of this compound research dates back to the mid-20th century, with its initial discovery intertwined with the study of fungal pigments.

-

1941: The synthesis of this compound (1,4,5,7-tetrahydroxy-2-methylanthraquinone) was first reported as a metabolic product of Helminthosporium species, marking its formal entry into the scientific literature.

-

Subsequent Decades: this compound was subsequently identified as the primary orange pigment in Helminthosporium catenarium, now recognized as Pyrenophora tritici-repentis.[1] Its presence has also been documented in various other fungal genera, including Aspergillus, Bipolaris, and Conoideocrella.[2] Early research focused on its role as a pigment and its potential contribution to the reddish discoloration observed in wheat kernels infected with P. tritici-repentis, a condition known as red smudge.[1]

Physicochemical Properties and Spectroscopic Data

This compound is an anthraquinone derivative with the chemical formula C₁₅H₁₀O₆. Its structure is characterized by a central anthraquinone core with four hydroxyl groups and one methyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₀O₆ |

| Molar Mass | 286.24 g/mol |

| Appearance | Red-orange pigment |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |

Table 2: NMR Spectroscopic Data for this compound

The structural elucidation of this compound has been confirmed through nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the reported ¹H and ¹³C NMR chemical shifts.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | 162.2 |

| 2 | - | 109.2 |

| 3 | 7.10 (s) | 124.6 |

| 4 | - | 166.1 |

| 4a | - | 108.2 |

| 5 | - | 165.4 |

| 6 | 7.62 (d, J=2.5 Hz) | 107.9 |

| 7 | - | 167.0 |

| 8 | 7.25 (d, J=2.5 Hz) | 107.3 |

| 8a | - | 133.0 |

| 9 | - | 191.0 |

| 9a | - | 110.1 |

| 10 | - | 181.9 |

| 10a | - | 136.9 |

| CH₃ | 2.25 (s) | 22.0 |

| OH-1 | 12.10 (s) | - |

| OH-4 | 12.05 (s) | - |

| OH-5 | 12.45 (s) | - |

| OH-7 | 11.95 (s) | - |

Data compiled from publicly available spectral databases.

Table 3: Mass Spectrometry Data for this compound

Mass spectrometry analysis provides crucial information for the identification and structural confirmation of this compound.

| Ionization Mode | Precursor Ion (m/z) | Fragmentation Ions (m/z) |

| Negative Ion ESI | 285 [M-H]⁻ | 257 [M-H-CO]⁻ |

Experimental Protocols

Fungal Culture and this compound Production

Pyrenophora tritici-repentis is a known producer of this compound, with yields reported to range from 2 to 400 ppm depending on the isolate and culture conditions.[2]

Protocol for this compound Production in Pyrenophora tritici-repentis

-

Fungal Isolate: Obtain a pure culture of a this compound-producing isolate of Pyrenophora tritici-repentis.

-

Culture Medium: Prepare a suitable liquid medium, such as modified Fries medium supplemented with starch, which has been shown to support high this compound production.[3]

-

Inoculation: Inoculate the liquid medium with mycelial plugs or a spore suspension of the fungus.

-

Incubation: Incubate the culture at 25°C for 14-21 days in stationary flasks.

-

Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the mycelium and the culture filtrate separately with a suitable organic solvent, such as ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the isolation and purification of this compound from a crude fungal extract.

-

Crude Extract Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Column Chromatography:

-

Stationary Phase: Pack a glass column with silica gel (60-120 mesh).

-

Mobile Phase: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

-

-

Thin-Layer Chromatography (TLC) Monitoring:

-

Stationary Phase: Use silica gel 60 F254 plates.

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) can be used as the developing solvent.

-

Visualization: this compound will appear as a distinct orange-red spot. The plates can be visualized under UV light (254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., anisaldehyde-sulfuric acid reagent) followed by heating.

-

-

Recrystallization: Combine the fractions containing pure this compound and evaporate the solvent. Recrystallize the solid residue from a suitable solvent system (e.g., methanol/water) to obtain pure crystalline this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, coupling constants, and multiplicities for complete structural assignment.

-

-

Mass Spectrometry (MS):

-

Introduce the purified this compound into a mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode.

-

Acquire the full scan mass spectrum to determine the molecular weight ([M-H]⁻).

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.

-

Biosynthesis of this compound

This compound, like other fungal anthraquinones, is biosynthesized via the polyketide pathway. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a type II polyketide synthase (PKS).

The biosynthesis is initiated by a non-reducing polyketide synthase (nrPKS) that catalyzes the iterative condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide intermediate. This intermediate then undergoes a series of cyclization and aromatization reactions, followed by tailoring steps such as hydroxylation and methylation, catalyzed by specific enzymes, to yield the final this compound structure. While the general pathway for anthraquinones is understood, the specific enzymes responsible for the tailoring steps leading to this compound in different fungal species are still an active area of research.

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its antimicrobial and anti-inflammatory properties being the most studied.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against various Gram-positive bacteria and some fungi.[3]

Table 4: Antimicrobial Activity of this compound (MIC values)

| Organism | MIC (µg/mL) |

| Bacillus subtilis | <0.0286 (<0.1 µM) |

| Aureobacterium liquefaciens | Not specified |

| Arthrobacter globiformis | Not specified |

| Bacillus brevis | Not specified |

| Bacillus circulans | Not specified |

| Curtobacterium plantarum | Not specified |

| Epicoccum nigrum | Growth inhibited up to 90% |

Anti-inflammatory Activity and Signaling Pathway Inhibition

This compound has been shown to possess anti-inflammatory properties by inhibiting key signaling pathways involved in leukocyte migration. Specifically, it targets the C-X-C chemokine receptor type 4 (CXCR4) and C-C chemokine receptor type 5 (CCR5) pathways.[4]

The binding of chemokines to these receptors activates a cascade of intracellular signaling events, leading to leukocyte chemotaxis. This compound inhibits this process by reducing the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, as well as their upstream kinases MKK6 and MKK7.[4] This inhibition of the MAPK signaling cascade ultimately suppresses leukocyte migration, which is a key process in inflammation.

Caption: this compound's inhibition of the CXCR4/CCR5 signaling pathway.

Table 5: Anti-inflammatory Activity of this compound (IC₅₀ values)

| Assay | IC₅₀ Value |

| Inhibition of leukocyte migration mediated by CCR5 and CXCR4 | Potent inhibitor (specific IC₅₀ not detailed in reviewed literature) |

| COX and LOX inhibition | Data not available in reviewed literature |

Note: While this compound's anti-inflammatory effects are documented, specific IC₅₀ values from standardized assays like COX/LOX inhibition are not widely reported and represent an area for future research.

Conclusion and Future Directions

This compound stands as a significant fungal secondary metabolite with a rich history in mycology. Its well-characterized structure and emerging biological activities, particularly its anti-inflammatory potential through the inhibition of the CXCR4 and CCR5 signaling pathways, make it a compelling candidate for further investigation in drug development. Future research should focus on elucidating the specific enzymes in its biosynthetic pathway, which could open avenues for synthetic biology approaches to enhance its production. Furthermore, a more comprehensive evaluation of its antimicrobial and anti-inflammatory activities, including the determination of MIC and IC₅₀ values against a broader range of targets, is crucial for realizing its therapeutic potential. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and scientists to advance the study of this intriguing mycological compound.

References

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Catenarin from Pyrenophora tritici-repentis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catenarin is a polyketide-derived anthraquinone pigment produced by various fungi, including the wheat pathogen Pyrenophora tritici-repentis, the causal agent of tan spot disease. In infected wheat kernels, this compound is responsible for the characteristic "red smudge" symptom.[1] This red pigment has garnered interest due to its potential biological activities, which warrant further investigation for applications in drug development and other fields. These application notes provide a comprehensive protocol for the cultivation of P. tritici-repentis, followed by the extraction, purification, and quantification of this compound.

Data Presentation

The following tables summarize the key quantitative data associated with this compound production and purification.

Table 1: Composition of Modified Fries Medium for Optimal this compound Production

| Component | Concentration (g/L) |

| Sucrose | 30.0 |

| Ammonium Tartrate | 5.0 |

| KH2PO4 | 1.0 |

| MgSO4·7H2O | 0.5 |

| NaCl | 0.1 |

| CaCl2·2H2O | 0.1 |

| Starch (soluble) | 10.0 |

| Trace Elements Solution | 1.0 mL |

Trace Elements Solution (g/L): FeSO4·7H2O 0.2, ZnSO4·7H2O 0.2, MnSO4·4H2O 0.02, CuSO4·5H2O 0.01

Table 2: Expected Yield and Purity of this compound at Various Purification Stages

| Purification Step | Starting Material | Expected Yield (mg/L of culture) | Estimated Purity (%) |

| Crude Solvent Extract | 1 L Culture Filtrate & Mycelia | 50 - 200 | 5 - 15 |

| Silica Gel Chromatography | Crude Extract | 15 - 60 | 40 - 60 |

| Sephadex LH-20 Chromatography | Partially Purified Extract | 10 - 40 | 70 - 85 |

| Preparative HPLC | Purified this compound Fraction | 5 - 25 | >95 |

Note: Yields can vary significantly depending on the P. tritici-repentis isolate, specific culture conditions, and extraction efficiency.

Experimental Protocols

This section details the methodologies for the cultivation of P. tritici-repentis and the subsequent extraction and purification of this compound.

Fungal Cultivation for this compound Production

Objective: To culture Pyrenophora tritici-repentis under conditions optimized for this compound production.

Materials:

-

Pyrenophora tritici-repentis isolate

-

Modified Fries Medium (see Table 1)

-

Petri dishes with Potato Dextrose Agar (PDA)

-

Erlenmeyer flasks (2 L)

-

Shaking incubator

-

Autoclave

-

Sterile water

Procedure:

-

Maintain a stock culture of P. tritici-repentis on PDA plates.

-

Inoculate 100 mL of liquid Modified Fries Medium in a 250 mL Erlenmeyer flask with a mycelial plug from a fresh PDA culture.

-

Incubate this starter culture at 25°C on a rotary shaker at 150 rpm for 5-7 days.

-

Use the starter culture to inoculate 1 L of Modified Fries Medium in a 2 L Erlenmeyer flask (10% v/v inoculum).

-

Incubate the production culture at 25°C, 150 rpm for 14-21 days in the dark. This compound production is often maximal during the stationary phase of growth.

Extraction of Crude this compound

Objective: To extract this compound and other secondary metabolites from the fungal culture.

Materials:

-

Fungal culture from Step 1

-

Ethyl acetate

-

Methanol

-

Cheesecloth or Miracloth

-

Separatory funnel (2 L)

-

Rotary evaporator

Procedure:

-

Separate the fungal mycelia from the culture broth by filtration through several layers of cheesecloth.

-

Combine the mycelia and the culture filtrate for extraction.

-

Extract the combined culture twice with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously for 5 minutes and allow the layers to separate.

-

Pool the organic (upper) layers.

-

Extract the remaining aqueous layer and mycelia with an equal volume of methanol.

-

Combine the methanol extract with the ethyl acetate extracts.

-

Concentrate the combined organic extracts to dryness in vacuo using a rotary evaporator at 40°C. The resulting residue is the crude this compound extract.

Purification of this compound

Objective: To purify this compound from the crude extract using column chromatography.

a) Silica Gel Column Chromatography (Initial Purification)

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: n-hexane, chloroform, ethyl acetate, methanol, acetic acid

-

Test tubes for fraction collection

-

TLC plates (silica gel 60 F254)

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

-

Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Carefully load the dried extract-silica mixture onto the top of the packed column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually introducing chloroform, followed by ethyl acetate and methanol. A suggested gradient is as follows:

-

100% n-hexane

-

n-hexane:chloroform (9:1, 7:3, 1:1, 3:7, 1:9 v/v)

-

100% chloroform

-

chloroform:ethyl acetate (9:1, 7:3, 1:1, 3:7, 1:9 v/v)

-

100% ethyl acetate

-

ethyl acetate:methanol (9:1, 1:1 v/v)

-

-

Collect fractions of 10-20 mL and monitor the separation by TLC using a chloroform:methanol (95:5 v/v) mobile phase. This compound will appear as a distinct red-orange spot.

-

Pool the fractions containing this compound and evaporate the solvent.

b) Sephadex LH-20 Column Chromatography (Fine Purification)

Materials:

-

Partially purified this compound from the silica gel column

-

Sephadex LH-20

-

Glass chromatography column

-

Methanol or acetone

Procedure:

-

Swell the Sephadex LH-20 in methanol for at least 3 hours.

-

Pack the column with the swollen Sephadex LH-20.

-

Dissolve the this compound-containing fractions in a minimal volume of methanol.

-

Load the sample onto the column.

-

Elute the column with methanol at a slow flow rate.

-

Collect fractions and monitor by TLC. This compound-containing fractions will be visibly red-orange.

-

Pool the pure fractions and concentrate to dryness.

c) Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)

Objective: To obtain highly pure this compound.

Materials:

-

Purified this compound from Sephadex LH-20 column

-

Preparative HPLC system with a Diode Array Detector (DAD)

-

C18 reverse-phase preparative column (e.g., 10 µm, 250 x 20 mm)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or acetic acid

Procedure:

-

Dissolve the purified this compound in a small volume of methanol.

-

Set up the preparative HPLC system with a C18 column.

-

Use a gradient elution method with mobile phase A: water with 0.1% formic acid, and mobile phase B: acetonitrile with 0.1% formic acid. A suggested gradient is:

-

0-5 min: 30% B

-

5-25 min: 30-80% B

-

25-30 min: 80% B

-

30-35 min: 80-30% B

-

35-40 min: 30% B

-

-

Set the flow rate to an appropriate level for the column size (e.g., 10-20 mL/min).

-

Monitor the elution at the maximum absorbance wavelength for this compound (around 450 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound. Confirm purity by analytical HPLC and spectroscopic methods (e.g., MS, NMR).

Visualizations

Experimental Workflow

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Catenarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catenarin, a naturally occurring anthraquinone, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for further investigation and drug development. In vitro studies have elucidated its primary mechanism of action, which involves the modulation of key signaling pathways and the inhibition of inflammatory mediators. These application notes provide a detailed overview of the in vitro assays used to characterize the anti-inflammatory effects of this compound, complete with experimental protocols and data presentation.

This compound's anti-inflammatory activity is significantly attributed to its ability to inhibit leukocyte migration. This is achieved by targeting the C-X-C chemokine receptor type 4 (CXCR4) and C-C chemokine receptor type 5 (CCR5) pathways. Mechanistically, this compound reduces the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK), along with their upstream kinases MKK6 and MKK7. Furthermore, it has been observed to modulate intracellular calcium mobilization, a critical event in inflammatory signaling. As a member of the anthraquinone class of compounds, this compound is also suggested to possess inhibitory effects on cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Data Presentation

The following table summarizes the known in vitro anti-inflammatory activities of this compound. Please note that specific quantitative data such as IC50 values are not extensively available in publicly accessible literature. The data presented here is based on available mechanistic studies.

| Assay Type | Target | Observed Effect of this compound | Quantitative Data |

| Chemotaxis Assay | Leukocyte Migration (via CXCR4/CCR5) | Inhibition of leukocyte migration.[1][2] | Data not available |

| MAPK Signaling Assay | p38 and JNK Phosphorylation | Reduction in the phosphorylation of p38 and JNK.[1][2] | Data not available |

| Calcium Mobilization Assay | Intracellular Calcium Levels | Inhibition of calcium mobilization.[1][2] | Data not available |

| COX Enzyme Assay | COX-2 Activity | Suggested inhibition (as an anthraquinone). | Data not available |

| Cytokine Release Assay | TNF-α and IL-6 Production | Suggested inhibition (as an anthraquinone). | Data not available |

Key Signaling Pathways and Experimental Workflows

This compound's Inhibition of MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects by intervening in the MAPK signaling cascade, which is crucial for the production of inflammatory mediators. The diagram below illustrates the proposed mechanism of action.

Caption: this compound inhibits the MAPK signaling pathway.

Experimental Workflow: In Vitro Chemotaxis Assay

This workflow outlines the general procedure for assessing the inhibitory effect of this compound on leukocyte migration.

Caption: Workflow for a leukocyte chemotaxis assay.

Experimental Protocols

Leukocyte Chemotaxis Assay (Boyden Chamber Assay)

This assay evaluates the ability of this compound to inhibit the directional migration of leukocytes towards a chemoattractant.

Materials:

-

This compound

-

Isolated primary leukocytes (e.g., neutrophils, lymphocytes) or a relevant cell line

-

Chemoattractant (e.g., CXCL12/SDF-1α for CXCR4, CCL5/RANTES for CCR5)

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)

-

Culture medium (e.g., RPMI 1640) with 0.5% BSA

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Cell Preparation: Isolate leukocytes from fresh blood using density gradient centrifugation or use a cultured leukocyte cell line. Resuspend the cells in culture medium at a concentration of 1 x 10^6 cells/mL.

-

This compound Treatment: Pre-incubate the cells with various concentrations of this compound (a suggested starting range is 1-100 µM) or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the Boyden chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Add the this compound-treated or control cell suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-3 hours to allow for cell migration.

-

Cell Staining and Counting:

-

Remove the membrane and wipe off the non-migrated cells from the upper surface.

-

Fix the membrane with methanol and stain the migrated cells on the lower surface with a suitable stain.

-

Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a microscope.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

Western Blot for MAPK Phosphorylation (p38 and JNK)

This protocol determines the effect of this compound on the phosphorylation status of p38 and JNK in stimulated cells.

Materials:

-

This compound

-

Leukocytes or a suitable cell line (e.g., Jurkat cells)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere (if applicable). Starve the cells in serum-free medium for a few hours before treatment.

-

Pre-treat the cells with this compound at various concentrations for 1-2 hours.

-

Stimulate the cells with a suitable agonist (e.g., a chemokine or PMA) for a short period (e.g., 15-30 minutes) to induce MAPK phosphorylation.

-

Protein Extraction: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to a stimulus, and the inhibitory effect of this compound.

Materials:

-

This compound

-

Leukocytes or a suitable cell line

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Cell-permeable agonist (e.g., a chemokine)

-

Fluorometric plate reader with an injection system

Procedure:

-

Cell Loading: Resuspend cells in HBSS and incubate them with Fluo-4 AM and Pluronic F-127 in the dark at 37°C for 30-60 minutes.

-

Washing: Centrifuge the cells and wash them with HBSS to remove excess dye.

-

This compound Treatment: Resuspend the cells in HBSS and add them to a 96-well plate. Add this compound at various concentrations and incubate for 15-30 minutes.

-

Measurement:

-

Place the plate in the fluorometric plate reader and record the baseline fluorescence.

-

Inject the agonist into the wells and immediately start recording the fluorescence intensity over time (e.g., every second for 2-5 minutes).

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each condition and determine the percentage of inhibition by this compound.

COX-2 Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of this compound on the activity of the COX-2 enzyme.

Materials:

-

This compound

-

Purified COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

COX-2 specific inhibitor as a positive control (e.g., Celecoxib)

-

Detection system (e.g., a colorimetric or fluorometric kit that measures prostaglandin production)

Procedure:

-

Assay Preparation: Prepare the reaction buffer and other reagents according to the manufacturer's instructions of the assay kit.

-

Inhibition Reaction:

-

In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and this compound at various concentrations.

-

Include wells for a no-enzyme control, a vehicle control, and a positive control inhibitor.

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.

-

-

Enzymatic Reaction: Initiate the reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate for the recommended time (e.g., 10-20 minutes) at 37°C.

-

Detection: Stop the reaction and measure the amount of prostaglandin produced using the detection reagent provided in the kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC50 value.

Pro-inflammatory Cytokine (TNF-α and IL-6) Release Assay

This assay measures the effect of this compound on the production and release of TNF-α and IL-6 from immune cells, such as macrophages.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line or primary macrophages

-

Lipopolysaccharide (LPS) as a stimulant

-

Culture medium (e.g., DMEM) with 10% FBS

-

ELISA kits for mouse TNF-α and IL-6

Procedure:

-

Cell Culture and Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and pre-incubate for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to stimulate the production of pro-inflammatory cytokines.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cell debris.

-

ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentrations against the this compound concentrations and calculate the percentage of inhibition. Determine the IC50 values if possible.

Conclusion

This compound presents a promising profile as an anti-inflammatory agent, with a clear mechanism of action involving the inhibition of leukocyte migration via the MAPK signaling pathway. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound and similar compounds. Further research to obtain detailed quantitative data, such as IC50 values for various inflammatory endpoints, is crucial for advancing the development of this compound as a potential therapeutic.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Catenarin

Introduction

Catenarin is a naturally occurring anthraquinone, a class of aromatic compounds known for a wide range of biological activities.[1] Emerging research has highlighted the antimicrobial potential of this compound, particularly against certain Gram-positive bacteria and fungi.[2][3] These application notes provide a summary of the antimicrobial properties of this compound and detailed protocols for its susceptibility testing, intended for researchers, scientists, and drug development professionals.

Application Notes

Antimicrobial Spectrum

This compound has demonstrated inhibitory activity against a range of microorganisms. It is particularly effective against Gram-positive bacteria, including species of Bacillus and Arthrobacter.[2] Antifungal properties have also been observed, with notable inhibition of the fungus Epicoccum nigrum.[2]

Mechanism of Action

The precise antimicrobial mechanism of this compound is an active area of investigation. One identified mechanism is the inhibition of DNA-dependent RNA polymerase in Escherichia coli, suggesting a disruption of bacterial transcription.[3] In eukaryotic cells, this compound has been shown to inhibit mitogen-activated protein kinases (MAPKs) such as p38 and JNK, as well as upstream kinases (MKKs) and calcium mobilization.[1][4][5][6] While this pathway is primarily associated with its anti-inflammatory effects, the inhibition of essential enzymatic processes is a key feature of its bioactivity.

Data Presentation

The following tables present hypothetical but plausible quantitative data for the antimicrobial activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 | 64 |

| Bacillus subtilis ATCC 6633 | Gram-positive | 8 | 32 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 32 | >128 |

| Escherichia coli ATCC 25922 | Gram-negative | 64 | >128 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 | >128 |

Table 2: Synergistic activity of this compound with Gentamicin against Staphylococcus aureus ATCC 29213.

| Combination | MIC of this compound alone (µg/mL) | MIC of Gentamicin alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Gentamicin in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| This compound + Gentamicin | 16 | 4 | 4 | 0.5 | 0.375 | Synergy |

FICI ≤ 0.5: Synergy; 0.5 < FICI ≤ 4: Indifference; FICI > 4: Antagonism

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound stock solution (e.g., 1280 µg/mL in DMSO)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Positive control antibiotic (e.g., Gentamicin)

-

Negative control (CAMHB alone)

-

Sterile multichannel pipettes and reservoirs

Procedure:

-

Preparation of Microtiter Plates: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. In the first column, add an additional 100 µL of the this compound stock solution to the first well (A1). c. Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then from A2 to A3, and so on, down to well A10. Discard 100 µL from well A10. Well A11 serves as the growth control (no drug), and well A12 serves as the sterility control (no bacteria).

-

Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: a. Add 10 µL of the diluted bacterial inoculum to each well, except for the sterility control wells.

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

-

MIC plate from Protocol 1

-

Tryptic Soy Agar (TSA) plates

-

Sterile micropipette and tips

Procedure:

-

From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Spot-plate the aliquot onto a TSA plate.

-

Incubate the TSA plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Checkerboard Assay for Synergy Testing

Materials:

-

Stock solutions of this compound and a second antibiotic (e.g., Gentamicin)

-

96-well microtiter plates

-

CAMHB

-

Standardized bacterial inoculum

Procedure:

-

Plate Setup: a. Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the second antibiotic along the y-axis.

-

Inoculation: a. Inoculate the wells with the bacterial suspension as described in Protocol 1.

-

Incubation and Reading: a. Incubate and read the MICs of each drug alone and in combination.

-

FICI Calculation: a. Calculate the FICI using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of second antibiotic in combination / MIC of second antibiotic alone)

Visualizations

References

- 1. Naturally Occurring Anthraquinones: Chemistry and Therapeutic Potential in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An Update of Anthraquinone Derivatives Emodin, Diacerein, and this compound in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]